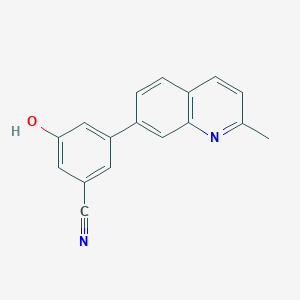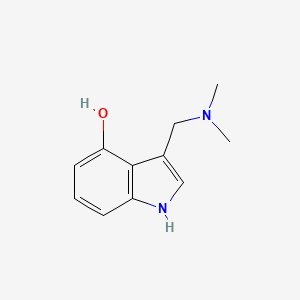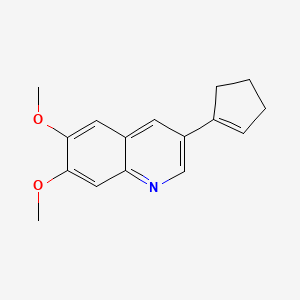
3-Hydroxy-5-(2-methylquinolin-7-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-5-(2-methylquinolin-7-yl)benzonitrile is an organic compound with the molecular formula C₁₇H₁₂N₂O. It features a quinoline moiety substituted with a hydroxy group and a benzonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-5-(2-methylquinolin-7-yl)benzonitrile typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup, Doebner-Miller, or Friedländer synthesis.
Substitution Reactions: The introduction of the hydroxy and benzonitrile groups can be achieved through substitution reactions.
Industrial Production Methods
This would include the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents .
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-5-(2-methylquinolin-7-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitrile group can be reduced to form an amine derivative.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens for electrophilic substitution and nucleophiles such as amines for nucleophilic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline and benzonitrile derivatives.
Scientific Research Applications
3-hydroxy-5-(2-methylquinolin-7-yl)benzonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It can be used in the development of organic semiconductors and light-emitting materials.
Chemical Biology: It serves as a probe for studying biological processes and pathways.
Mechanism of Action
The mechanism of action of 3-hydroxy-5-(2-methylquinolin-7-yl)benzonitrile involves its interaction with specific molecular targets. For example, it can bind to metabotropic glutamate receptor 5, modulating its activity and affecting downstream signaling pathways . This interaction can lead to various biological effects, including changes in synaptic plasticity and neural network activity .
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-5-(2-methylquinolin-7-yl)benzonitrile: Similar structure but with the hydroxy group at a different position.
3-fluoro-5-(2-methylquinolin-7-yl)benzonitrile: Similar structure but with a fluoro group instead of a hydroxy group.
Uniqueness
3-hydroxy-5-(2-methylquinolin-7-yl)benzonitrile is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of both a hydroxy group and a benzonitrile group on the quinoline core allows for diverse chemical modifications and interactions with biological targets .
Properties
Molecular Formula |
C17H12N2O |
|---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
3-hydroxy-5-(2-methylquinolin-7-yl)benzonitrile |
InChI |
InChI=1S/C17H12N2O/c1-11-2-3-13-4-5-14(9-17(13)19-11)15-6-12(10-18)7-16(20)8-15/h2-9,20H,1H3 |
InChI Key |
DYISJDYQAJMMQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2)C3=CC(=CC(=C3)C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![3-Fluoro-5-[5-(4-hydroxyphenyl)-2-thienyl]phenol](/img/structure/B10843038.png)
